1,4-Phenylene di-tert-butyl bis(carbonate)

CAS No.: 127175-62-6

Cat. No.: VC5663896

Molecular Formula: C16H22O6

Molecular Weight: 310.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127175-62-6 |

|---|---|

| Molecular Formula | C16H22O6 |

| Molecular Weight | 310.346 |

| IUPAC Name | tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate |

| Standard InChI | InChI=1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 |

| Standard InChI Key | DAHBOTUNPDMTAI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

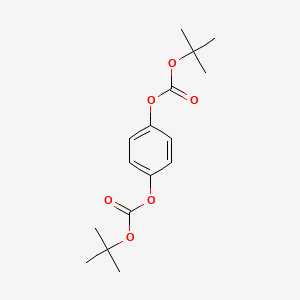

1,4-Phenylene di-tert-butyl bis(carbonate) is characterized by a central 1,4-phenylene ring flanked by two tert-butyl carbonate groups. The IUPAC name, tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate, reflects its symmetrical structure. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 310.34 g/mol | PubChem |

| SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C | PubChem |

| InChI Key | DAHBOTUNPDMTAI-UHFFFAOYSA-N | PubChem |

The tert-butyl groups confer steric bulk, enhancing stability against nucleophilic attack, while the carbonate linkages provide sites for selective deprotection .

Synthesis and Industrial Production

The compound is synthesized via nucleophilic substitution between 1,4-dihydroxybenzene and di-tert-butyl dicarbonate (CAS 24424-99-5) under basic conditions:

Reaction Conditions:

Industrial-scale production optimizes these parameters for cost efficiency, employing continuous reactors and chromatography-free purification via recrystallization . Synthonix, Inc. offers the compound at >98% purity, priced at $210/g, indicating its high value in research .

Chemical Reactivity and Mechanisms

Hydrolysis

In acidic or basic media, the carbonate esters hydrolyze to regenerate 1,4-dihydroxybenzene and tert-butanol:

Conditions:

-

Acidic: HCl in (20°C, 12 h).

-

Basic: NaOH in (reflux, 6 h).

Substitution Reactions

The carbonate groups react with nucleophiles (e.g., amines, alcohols) to form carbamates or ethers:

Applications:

-

Pharmaceuticals: Protecting phenolic OH groups during drug synthesis .

-

Polymers: Stabilizing monomers during polyimide production .

Applications in Scientific Research

Organic Synthesis

The compound’s dual protection capability simplifies multi-step syntheses. For example, in the preparation of polyimides, it safeguards hydroxyl groups during high-temperature polymerization, preventing undesired crosslinking .

Material Science

In polymer chemistry, it acts as a monomer modifier, enhancing solubility and processability. A 1996 study demonstrated its utility in synthesizing thermally stable polyimides with low dielectric constants .

Pharmaceutical Development

By temporarily masking reactive phenols, it enables selective functionalization of complex molecules, such as anticancer agents and antibiotics .

Comparison with Related Compounds

The table below contrasts 1,4-phenylene di-tert-butyl bis(carbonate) with analogous protecting agents:

| Compound | Protection Sites | Stability | Deprotection Ease | Key Use Case |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | Amines | Moderate | Acidic | Peptide synthesis |

| tert-Butyl phenyl carbonate | Single phenol | High | Basic | Small molecule synthesis |

| 1,4-Phenylene bis(carbonate) | Dual phenols | Very high | Acidic/Basic | Polymer/pharma synthesis |

Its dual protection capacity and robustness under diverse conditions make it superior for complex applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume